molecular formula C8H12BrNS B1517185 [(4-Bromothiophen-2-yl)methyl](propan-2-yl)amine CAS No. 1040312-54-6

[(4-Bromothiophen-2-yl)methyl](propan-2-yl)amine

Cat. No. B1517185
M. Wt: 234.16 g/mol
InChI Key: SDHQZFBOAYQCQQ-UHFFFAOYSA-N
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Description

“(4-Bromothiophen-2-yl)methylamine” is a chemical compound with the molecular formula C8H12BrNS . It is related to the compound “(5-bromothiophen-2-yl)methylamine”, which has a molecular weight of 206.11 .


Molecular Structure Analysis

The molecular structure of “(4-Bromothiophen-2-yl)methylamine” can be represented by the InChI code 1S/C8H12BrNS/c1-6(2)10-5-7-3-4-8(9)11-7/h3-4,6H,5H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Bromothiophen-2-yl)methylamine” are not available, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“(4-Bromothiophen-2-yl)methylamine” is a liquid at room temperature . Its molecular weight is 234.15658 .

Scientific Research Applications

Palladium-Catalyzed Reactions and Synthesis

  • A study by Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, providing insights into the mechanistic aspects of transition metal-catalyzed hydrolysis of imines, potentially relevant for the synthesis of related compounds including “(4-Bromothiophen-2-yl)methylamine” derivatives (Ahmad et al., 2019).

Quantum Chemical and Molecular Dynamics Studies

  • Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, predicting corrosion inhibition performances against corrosion of iron. This approach could be applicable for studying the corrosion inhibition capabilities of “(4-Bromothiophen-2-yl)methylamine” related structures (Kaya et al., 2016).

Conjugated Polymeric Systems

  • Research on the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles by Ogawa et al. (2003) illustrates the potential of utilizing compounds like “(4-Bromothiophen-2-yl)methylamine” in creating new conjugated polymeric systems, which are of interest for electronic and photonic applications (Ogawa et al., 2003).

DNA-Binding Polymers

  • A study by Carreon et al. (2014) on cationic polythiophenes as responsive DNA-binding polymers highlights the potential of thiophene derivatives in theranostic applications and gene delivery, suggesting possible areas of interest for derivatives of “(4-Bromothiophen-2-yl)methylamine” (Carreon et al., 2014).

Non-Linear Optical Properties

  • The synthesis and exploration of non-linear optical properties of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives by Rizwan et al. (2021) demonstrate the relevance of such compounds in materials science, particularly in the development of materials with novel optical properties (Rizwan et al., 2021).

Safety And Hazards

The safety information for “(5-bromothiophen-2-yl)methylamine”, a related compound, indicates that it is dangerous and has hazard statements H302, H312, H315, H318, H332, and H335 . These hazard statements correspond to harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation, respectively .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNS/c1-6(2)10-4-8-3-7(9)5-11-8/h3,5-6,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHQZFBOAYQCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromothiophen-2-yl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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